4-formamido-1-propyl-1H-pyrrole-2-carboxylic acid
CAS No.: 107164-57-8
Cat. No.: VC0011780
Molecular Formula: C9H12N2O3
Molecular Weight: 196.206
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 107164-57-8 |
---|---|
Molecular Formula | C9H12N2O3 |
Molecular Weight | 196.206 |
IUPAC Name | 4-formamido-1-propylpyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C9H12N2O3/c1-2-3-11-5-7(10-6-12)4-8(11)9(13)14/h4-6H,2-3H2,1H3,(H,10,12)(H,13,14) |
Standard InChI Key | CPOLFGOBBVQGOS-UHFFFAOYSA-N |
SMILES | CCCN1C=C(C=C1C(=O)O)NC=O |
Introduction
Chemical Structure and Identification
Structural Characteristics
4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid belongs to the family of substituted pyrroles, heterocyclic aromatic compounds containing a five-membered ring with a nitrogen atom. The compound features three key functional groups:
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A carboxylic acid (-COOH) group at position 2 of the pyrrole ring
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A formamido (-NHCHO) group at position 4
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A propyl chain (-CH₂CH₂CH₃) attached to the nitrogen atom at position 1
This structural arrangement can be compared to related compounds like 4-Formyl-1H-pyrrole-2-carboxylic acid (CAS: 7126-53-6), which has a similar backbone but with different substitutions . The propyl substitution at the nitrogen position differentiates it from compounds like 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid, which has a methyl group at this position instead .
Parameter | 4-Formyl-1H-pyrrole-2-carboxylic acid | 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid | 4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid |
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CAS No. | 7126-53-6 | 45776-13-4 | Not available |
Molecular Formula | C₆H₅NO₃ | C₆H₈N₂O₂ | C₉H₁₂N₂O₃ |
Molecular Weight | 139.11 | 140.14 | 196.20 (calculated) |
For reference, related compounds have the following properties:
Table 2: Physical Properties Comparison
Property | 4-Formyl-1H-pyrrole-2-carboxylic acid | 4-Formamido-1-propyl-1H-pyrrole-2-carboxylic acid (estimated) |
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Appearance | Solid | Likely a solid at room temperature |
Solubility | Likely soluble in polar organic solvents | Potentially more soluble in organic solvents than water due to propyl chain |
Acidity | Acidic (carboxylic acid functional group) | Acidic (carboxylic acid functional group) |
Synthesis Methods
Step | Reaction | Conditions |
---|---|---|
1 | N-propylation of pyrrole core | Base (e.g., KOH), propyl halide |
2 | Introduction of carboxylic acid at position 2 | Oxidative conditions |
3 | Formylation at position 4 | Vilsmeier-Haack reaction or similar |
4 | Conversion of formyl to formamido group | Reductive amination followed by formylation |
For comparison, the synthesis of 4-formyl-1H-pyrrole-2-carboxylic acid is documented as proceeding through hydrolysis of its ethyl ester: "Refluxing 4-formyl-1H-pyrrole-2-carboxylic acid ethyl ester in 2 equivalents of potassium hydroxide in methanol:water followed by acidification to pH 3 at 0°C gave 4-formyl-1H-pyrrole-2-carboxylic acid as a solid" .
Reaction Considerations
The synthesis of functionalized pyrroles often requires careful control of reaction conditions to achieve selectivity and prevent side reactions. For N-alkylation with a propyl group, common challenges include:
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Controlling selectivity for N-alkylation versus C-alkylation
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Preventing over-alkylation
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Maintaining the integrity of existing functional groups
The presence of a carboxylic acid group may necessitate protection/deprotection strategies during certain synthetic steps to prevent unwanted side reactions. Based on the synthesis methods for related compounds, basic conditions (such as potassium hydroxide in methanol/water) may be suitable for ester hydrolysis steps .
Applications and Biological Activity
Chemical Applications
Beyond pharmaceutical applications, this compound might find utility in:
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Organic synthesis as a functionalized building block
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Materials science, where pyrrole derivatives are used in conductive polymers
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Coordination chemistry, as the carboxylic acid and formamido groups could serve as coordination sites for metal ions
The presence of the propyl chain adds hydrophobicity, which could be advantageous in applications requiring membrane permeability or interactions with lipophilic environments.
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